[(Ethanesulfonyl)methanesulfonyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
56255-66-4 |
|---|---|
Molecular Formula |
C9H12O4S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
ethylsulfonylmethylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-2-14(10,11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
VTOVHDUVDHMCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of Ethanesulfonyl Methanesulfonyl Benzene and Analogues
Elucidation of Reaction Mechanisms Involving the Bis-Sulfonylmethane Moiety
The bis-sulfonylmethane core of [(ethanesulfonyl)methanesulfonyl]benzene and its analogues is a hub of versatile reactivity, participating in nucleophilic substitutions, radical processes, and elimination-addition reactions. The high degree of functionality and the stability of the resulting intermediates make these compounds valuable subjects of mechanistic studies.
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and in the context of α-disulfones, they proceed through distinct pathways. fiveable.me The reactivity of aryl α-disulfones in nucleophile-catalyzed hydrolysis and other substitution reactions has been investigated, revealing the sulfonyl group's role in these transformations. acs.org Unlike nucleophilic acyl substitution, which typically proceeds via a two-step addition-elimination mechanism through a tetrahedral intermediate, substitutions at the sulfonyl sulfur can exhibit different kinetics and intermediates. masterorganicchemistry.comchemistrysteps.com
Studies on the solvolysis of alkanesulfonyl and arenesulfonyl halides suggest that these reactions generally proceed via an SN2 pathway. beilstein-journals.orgnih.gov Evidence for this includes modest rate increases with increasing solvent polarity and kBr/kCl ratios much smaller than the typical value of ~40 expected for SN1 reactions. nih.gov For instance, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride is concluded to usually involve an SN2 mechanism. nih.gov The presence of two sulfonyl groups, as in this compound, significantly influences the electron density at the central carbon and the sulfur atoms, affecting the susceptibility to nucleophilic attack. The substitution can occur at the central carbon, leading to the displacement of one of the sulfonyl groups, or at one of the sulfur atoms.
Table 1: Comparison of Proposed Mechanisms for Sulfonyl Compounds
| Compound Type | Proposed Mechanism | Supporting Evidence |
|---|---|---|
| Arenesulfonyl Halides | Primarily SN2 | Small kBr/kCl ratios; modest rate changes with solvent polarity. nih.gov |
| Alkanesulfonyl Halides | Primarily SN2 | Solvolysis data consistent with bimolecular pathway. beilstein-journals.orgnih.gov |
Sulfones are effective precursors for generating carbon-centered radicals through single electron transfer (SET) processes. researchgate.net The resulting radicals can then participate in a variety of synthetic transformations, including the formation of new carbon-carbon bonds. libretexts.org The generation of carbon radicals from alkylsulfones can be achieved under mild conditions using photoredox catalysis, which has broadened the scope of their application in synthesis. researchgate.netnih.gov
The process involves the reduction of the sulfone moiety, leading to the cleavage of a carbon-sulfur bond and the formation of a carbon radical and a sulfinate anion. This desulfonylative approach allows for the functionalization of the carbon atom that was previously bonded to the sulfonyl group. researchgate.net For example, photocatalytic desulfonylative coupling of alkylsulfones with α-(trifluoromethyl)styrenes has been used to synthesize gem-difluoroalkenes. researchgate.net The bis-sulfonylmethane structure in compounds like this compound provides a potential platform for generating highly functionalized carbon radicals, where the expulsion of a sulfonyl group could be facilitated by the electronic environment. researchgate.net
Recent studies have also explored the generation of radicals from thiols and their derivatives under photochemical conditions, leading to desulfurative processes that form carbon-based radicals. researchgate.net These methods highlight the versatility of sulfur-containing compounds in radical chemistry. researchgate.netrsc.org
Elimination reactions typically involve the removal of two substituents from a molecule. masterorganicchemistry.com In the context of α-disulfones, a process known as α-elimination can occur, where both groups are eliminated from the same carbon atom. quora.comwikipedia.org This type of reaction is known to generate carbenes. wikipedia.org For α-disulfones, treatment with a strong base could potentially lead to the removal of a proton and one of the sulfonyl leaving groups from the central carbon, although this pathway is less common than β-elimination. quora.comwikipedia.org
More relevant to the reactivity of related structures are elimination-addition pathways observed in nucleophilic aromatic substitution, which can proceed through a benzyne (B1209423) intermediate. chemistrysteps.com In the case of sulfonyl-containing compounds, selective elimination of a sulfinyl group from a sulfinyl sulfone can be achieved with a base like sodium hydride to yield an acetylenic sulfone. nih.gov This demonstrates the potential for elimination pathways in molecules with multiple sulfur-based functional groups. The specific mechanism for an α-disulfone would depend on the substrate and reaction conditions, but the presence of good leaving groups (sulfinates) suggests that such pathways are plausible.
The carbon atom situated between two sulfonyl groups in α-disulfones is notably acidic. This enhanced acidity facilitates the deprotonation by a base to form a resonance-stabilized carbanion. researchgate.net The stability of this carbanion is a key factor in the chemistry of bis-sulfonylmethane compounds. Quantum chemical studies have investigated the dynamics of intramolecular proton transfers, which are crucial for the translocation of reactive carbanion centers. pku.edu.cn
The formation of the carbanion is often the initial step in many reactions involving α-disulfones. Once formed, this nucleophilic carbanion can react with various electrophiles. libretexts.org Furthermore, the oxidation of related bis-sulfinyl carbanions via single electron transfer (SET) with agents like iron(III) salts can generate a corresponding radical, which can then undergo further reactions such as radical cyclizations. researchgate.net This ionic/radical tandem approach highlights the dual reactivity of the stabilized carbanion intermediate. The equilibrium and kinetics of proton transfer are influenced by the solvent, the base, and the specific substituents on the sulfonyl groups.
Reactivity Modulation of the Sulfonyl Group
The sulfonyl group is a powerful modulator of molecular reactivity due to its strong electronic effects. Its influence extends to adjacent atoms and functional groups, dictating the course of chemical reactions.
The sulfonyl group (–SO2–) is recognized as one of the strongest electron-withdrawing groups in organic chemistry. researchgate.netrsc.org This potent inductive effect arises from the high electronegativity of the oxygen atoms and the sulfur atom. The electron-withdrawing nature of the sulfonyl group significantly stabilizes adjacent negative charges. researchgate.net
In the bis-sulfonylmethane moiety of this compound, two such groups are attached to the same carbon atom. Their cumulative electron-withdrawing effect drastically increases the acidity of the methylene (B1212753) (–CH2–) protons. researchgate.net The pKa values of the protons α to a sulfone are significantly lowered, making them susceptible to deprotonation by even moderate bases. For example, studies on substituted phenyl phenacyl sulfones showed a linear correlation between the acidity of the sulfone and the Hammett σ constant of the substituent, with electron-withdrawing substituents increasing the acidity. researchgate.net The resulting carbanion is highly stabilized by resonance, with the negative charge delocalized onto the four oxygen atoms of the two sulfonyl groups. This acidity enhancement is a defining characteristic of α-disulfones and is fundamental to their utility in synthesis. researchgate.net
Table 2: Relative Acidity of Protons Adjacent to Electron-Withdrawing Groups
| Compound Type | Approximate pKa | Reason for Acidity |
|---|---|---|
| Methane | ~50 | No stabilizing group |
| Acetone (α-proton) | ~19-20 | Resonance stabilization by one carbonyl group |
| Malonic Ester (α-proton) | ~13 | Resonance stabilization by two carbonyl groups |
| Bis-sulfonylmethane (α-proton) | ~11-14 | Strong inductive effect and resonance stabilization by two sulfonyl groups researchgate.net |
C-SO2 Bond Activation and Cleavage Strategies
The activation and subsequent cleavage of the C-SO2 bond are pivotal in the functionalization of sulfones. researchgate.net These processes are challenging due to the high stability of the sulfonyl group. However, various strategies have been developed to facilitate this transformation, primarily through transition-metal catalysis and photocatalysis. researchgate.net
In transition-metal-catalyzed reactions, a common pathway involves the oxidative addition of a low-valent metal catalyst to the C-SO2 bond. For instance, Ni(0) species can insert into the aryl C(sp2)–SO2 bond of unsymmetrical (hetero)aryl sulfones to form an Ar–Ni(II)–SO2R complex. This intermediate can then undergo further reactions, such as transmetalation in cross-coupling processes. rsc.org The chemoselectivity of C-SO2 bond cleavage in unsymmetrical diarylsulfones is often dictated by electronic effects, with cleavage preferentially occurring at the more electron-poor aryl C(sp2)–SO2 bond. rsc.org For some substrates, the presence of a directing group, such as an ortho-nitrogen atom, can facilitate selective C–SO2 bond insertion. rsc.org
Photoredox catalysis offers an alternative approach, enabling C-SO2 bond cleavage under mild conditions through the generation of radical intermediates. rsc.org Visible light-induced processes can initiate the desulfonylative functionalization of sulfones, providing an efficient route to new chemical entities. rsc.org
Role of Substituents on Sulfonyl Group Reactivity
The reactivity of the sulfonyl group is profoundly influenced by the electronic and steric nature of the substituents attached to the sulfur atom and the adjacent carbon or aromatic ring.
Electronic Effects: Electron-withdrawing groups attached to the aromatic ring of an aryl sulfone increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. wikipedia.org Conversely, electron-donating groups decrease the reactivity of the sulfonyl group towards nucleophiles. wikipedia.org For instance, in the chloride-chloride exchange reaction of arenesulfonyl chlorides, electron-attracting substituents accelerate the reaction, while electron-donating substituents slow it down. wikipedia.orgnih.gov This relationship can often be quantified using Hammett plots, which show a linear correlation between the logarithm of the rate constant and the Hammett sigma constant of the substituent. wikipedia.orgnih.gov
Steric Effects: The steric hindrance around the sulfonyl group also plays a crucial role. Generally, bulky substituents are expected to decrease the rate of reaction by impeding the approach of a nucleophile. wikipedia.org However, counterintuitive effects have been observed. For example, mono- and di-ortho-alkyl substituted arenesulfonyl chlorides exhibit enhanced reactivity in chloride exchange reactions. This acceleration is attributed to a peculiar, rigid, and sterically congested ground-state structure that is more reactive. wikipedia.orgnih.gov
The following table summarizes the general effects of substituents on the reactivity of sulfonyl groups in nucleophilic substitution reactions:
| Substituent Type on Aryl Ring | Effect on Sulfonyl Group | Impact on Reactivity |
| Electron-Donating (e.g., -OCH3, -CH3) | Decreases electrophilicity of sulfur | Slower reaction rate |
| Electron-Withdrawing (e.g., -NO2, -CF3) | Increases electrophilicity of sulfur | Faster reaction rate |
| Bulky Ortho-Alkyl Groups | Can induce a more reactive ground-state conformation | Can lead to an unexpected increase in reaction rate |
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity and solid-state architecture of bis-sulfonyl compounds are significantly governed by a variety of non-covalent interactions, including hydrogen bonding, sulfonyl-sulfonyl interactions, and π-π stacking.
Sulfonyl-Sulfonyl Interactions
While less commonly discussed than hydrogen bonding, interactions between sulfonyl groups can also play a role in the solid-state packing of these molecules. The nature of these interactions is complex and can involve dipole-dipole forces between the polar S=O bonds. The relative orientation of the sulfonyl groups in adjacent molecules will determine whether these interactions are attractive or repulsive.
π-π Stacking Interactions
In bis-sulfonyl compounds containing aromatic rings, π-π stacking interactions are a significant contributor to the supramolecular assembly. nih.govlibretexts.org These interactions occur when the planes of the aromatic rings stack in a parallel or offset fashion. libretexts.org The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the π-electron density of the aromatic ring, thereby affecting the π-π stacking. rsc.org In conformationally flexible systems, intramolecular π-π stacking can occur, influencing the molecular geometry. rsc.org
The interplay between hydrogen bonding and π-π interactions is crucial in determining the final crystal structure. rsc.org In some cases, the absence of strong hydrogen bond donors can promote conformations that are stabilized by intramolecular π-π stacking. rsc.org
Coordination Chemistry of Bis-Sulfonyl Ligands
The sulfonyl groups in bis-sulfonyl compounds can act as ligands, coordinating to metal centers through their oxygen atoms. The bis-sulfonyl moiety can function as a pincer-type ligand, with the two sulfonyl oxygens and a central carbon atom coordinating to a metal. nih.gov For example, a deprotonated aryl bis-sulfone has been shown to act as an O,C,O-coordinating pincer ligand for a tin(II) center. nih.gov
Bis(sulfonamide) ligands also exhibit versatile coordination behavior. The sulfonamide donors are generally weaker than their amine counterparts, which allows for a greater degree of control over the formation of mononuclear versus dinuclear complexes. rsc.org The coordination of these ligands can be influenced by the presence of auxiliary ligands, such as acetates, which can stabilize dinuclear structures. rsc.org The flexibility of the ligand backbone and the coordination geometry of the metal ion contribute to the structural diversity of the resulting coordination polymers. osti.gov
Advanced Structural Elucidation and Solid State Characterization of Bis Sulfones
X-ray Crystallographic Analysis of Bis-Sulfonyl Compounds
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For bis-sulfonyl compounds, this technique reveals crucial details about molecular shape, bond parameters, and the forces that govern crystal assembly.
Determination of Molecular Conformation in the Solid State
The solid-state conformation of a molecule represents the three-dimensional arrangement adopted by its atoms in the crystal lattice. This conformation is influenced by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces within the crystal packing. rsc.org For bis-sulfonyl compounds, the orientation around the S-C-S linkage is of particular interest.
In analogous compounds like bis(phenylsulfinyl)methane, crystallographic studies have identified multiple independent molecules within the asymmetric unit, which differ primarily in the relative orientations of the aryl or alkyl groups. nih.gov For [(Ethanesulfonyl)methanesulfonyl]benzene, the molecule would likely adopt a conformation that minimizes steric repulsion between the phenyl group, the ethyl group, and the sulfonyl oxygen atoms. The flexibility around the S-C bonds allows for various staggered conformations. The specific conformation observed in a crystal structure would be the one that allows for the most stable and efficient packing arrangement, often stabilized by numerous intermolecular interactions. st-andrews.ac.uk
Analysis of S=O and S-C Bond Distances
The bond lengths within the sulfonyl group are a key indicator of its electronic environment. X-ray diffraction studies on a wide range of sulfones have established typical ranges for these distances.
S=O Bond Distances: The sulfur-oxygen double bonds in sulfones are typically short and strong. Experimental data from various sulfone compounds show that S=O bond distances generally fall within the range of 1.392 Å to 1.463 Å. st-andrews.ac.uk These bond lengths are consistent with a high degree of double-bond character, influenced by polar resonance structures (―S²⁺(―O⁻)₂―) and the potential involvement of sulfur's 3d orbitals in bonding. britannica.com
S-C Bond Distances: The sulfur-carbon single bond lengths are influenced by the hybridization of the carbon atom and the nature of the substituent. In sulfones, S-C bond distances typically range from 1.743 Å to 1.790 Å. st-andrews.ac.uk Studies have noted that the S-C(alkyl) bond distance is often slightly larger than the S-C(aryl) distance. st-andrews.ac.uk Therefore, in this compound, two distinct S-C bond lengths would be expected: one for the S-C(phenyl) bond and a slightly different one for the S-C(ethyl) bond. The S-C(methylene) bonds would also have a characteristic length within this range.
The following table summarizes typical bond distances observed in various sulfone compounds, providing a basis for the expected values in this compound.
| Bond Type | Typical Observed Range (Å) | Expected in this compound |
| S=O | 1.392 - 1.463 st-andrews.ac.uk | ~1.43 Å |
| S-C (aryl) | 1.743 - 1.770 st-andrews.ac.uk | ~1.76 Å |
| S-C (alkyl) | 1.770 - 1.790 st-andrews.ac.uk | ~1.78 Å |
| S-C (methylene) | 1.770 - 1.790 st-andrews.ac.uk | ~1.78 Å |
Investigation of Crystal Packing and Intermolecular Interactions (Hirshfeld Surfaces)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. rsc.org The surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding density for the entire crystal (the procrystal). acs.org
The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm map uses a red-white-blue color scheme:
Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, representing the strongest interactions, typically hydrogen bonds. researchgate.net
White areas represent contacts approximately equal to the van der Waals separation. youtube.com
Blue regions signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions. youtube.com
Spectroscopic Investigations for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating molecular structure, confirming functional groups, and probing the electronic environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. mdpi.com The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
For this compound, the ¹H and ¹³C NMR spectra would be expected to show distinct signals for the phenyl, ethyl, and central methylene (B1212753) groups.
¹H NMR Spectroscopy: The proton NMR spectrum would feature signals in the aromatic region (for the C₆H₅ group) and the aliphatic region. The most diagnostic signal would be for the methylene protons (―SO₂―CH₂ ―SO₂―). Due to the powerful electron-withdrawing nature of the two adjacent sulfonyl groups, these protons would be highly deshielded and appear significantly downfield, likely in the range of 4.0-5.0 ppm. acdlabs.com The ethyl group would present a characteristic quartet for the methylene protons (―CH₂―CH₃) and a triplet for the methyl protons (―CH₂―CH₃ ), with coupling between them. youtube.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would similarly show characteristic shifts. The central methylene carbon (―SO₂―C H₂―SO₂―) would be shifted significantly downfield. The carbons of the phenyl ring would appear in the aromatic region (~120-140 ppm), while the ethyl group carbons would be found in the aliphatic region (< 60 ppm). oregonstate.edu
The table below provides predicted chemical shifts for this compound based on data from analogous structures and established chemical shift correlations. epfl.chmsu.edu
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 7.5 - 8.0 | 125 - 140 |
| Methylene Bridge (-SO₂-CH₂ -SO₂-) | 4.0 - 5.0 | 70 - 85 |
| Ethyl (-CH₂ CH₃) | 3.0 - 3.5 (quartet) | 45 - 55 |
| Ethyl (-CH₂CH₃ ) | 1.2 - 1.5 (triplet) | 10 - 15 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. acs.org
The most prominent features in the vibrational spectra of any sulfone are the stretching vibrations of the sulfonyl (SO₂) group. researchgate.net
Asymmetric SO₂ Stretching (νas(SO₂)): This vibration typically appears as a very strong band in the IR spectrum in the region of 1350–1300 cm⁻¹. researchgate.net
Symmetric SO₂ Stretching (νs(SO₂)): This mode gives rise to another strong IR band at a lower frequency, generally between 1180–1120 cm⁻¹. researchgate.net
These two absorptions are definitive proof of the presence of the sulfonyl functional group. Other expected vibrations for this compound include:
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are observed just below 3000 cm⁻¹. americanpharmaceuticalreview.com
C=C Stretching: Vibrations associated with the phenyl ring typically occur in the 1600–1450 cm⁻¹ region.
C-S Stretching: These vibrations are generally weaker and appear in the fingerprint region between 800–600 cm⁻¹.
The following table summarizes the key expected vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretch | 1180 - 1120 | Strong |
| Phenyl Ring C=C Stretch | 1600 - 1450 | Medium-Variable |
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
While general principles of sulfone chemistry provide a theoretical framework, the absence of empirical data for this compound prevents a detailed and scientifically rigorous analysis of its unique properties. Research into the broader family of aromatic sulfones has established key characteristics that are likely applicable to this compound. However, without specific studies, any discussion would remain speculative.
The reactivity of aromatic sulfones is largely dictated by the strong electron-withdrawing nature of the sulfonyl groups. These groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions significantly slower compared to unsubstituted benzene. The substitution pattern is directed to the meta position due to the resonance and inductive effects of the sulfonyl moieties.
Furthermore, the sulfonyl group can influence the acidity of adjacent C-H bonds. The potential for the sulfur atom to stabilize an adjacent carbanion through d-orbital participation is a known feature of sulfones, impacting their reactivity in base-mediated reactions. The specific interplay of the ethanesulfonyl and methanesulfonyl groups in this compound would likely modulate these effects in a unique manner, yet this has not been experimentally determined.
The lack of specific research on this compound highlights a gap in the current body of chemical knowledge. Detailed experimental studies, including single-crystal X-ray diffraction, solid-state NMR, and computational modeling, would be necessary to elucidate the precise structural features of this compound and to accurately predict its chemical behavior and reactivity. Such studies would provide valuable insights into the structure-property relationships within the broader class of mixed alkyl-aryl bis-sulfones.
Based on a thorough review of scientific literature, there is currently insufficient information available to construct a detailed article on the specific chemical compound “this compound” according to the provided outline.
Searches for this compound in the context of C-C bond formation, its role as a chiral auxiliary, and its applications in Diels-Alder reactions did not yield specific research findings. While the broader class of sulfones and bis-sulfonyl compounds are utilized in these areas, the available data does not specifically mention or detail the applications of this compound itself.
Similarly, while derivatives of bis-sulfonyl compounds are indeed incorporated into polymeric architectures like ion-exchange membranes and used to develop sulfone-based reagents, the literature does not provide specific examples originating from or directly related to this compound.
Therefore, to adhere to the strict requirement of focusing solely on “this compound” and the specified subsections, it is not possible to generate a scientifically accurate and informative article as requested. The necessary research findings detailing the utility and applications of this particular compound are not present in the currently accessible scientific literature.
Applications in Complex Molecule Synthesis and Functional Material Design
Derivatives of Bis-Sulfonyl Compounds in Advanced Synthetic Methodologies
Ligand Design in Catalysis using Bis-Sulfonyl Moieties
The incorporation of two sulfonyl groups onto an aromatic scaffold, creating a bis-sulfonyl moiety, offers a versatile platform for the development of novel ligands. These functional groups are potent electron-withdrawing agents, a characteristic that can significantly influence the electronic environment of a coordinated metal center. This electronic modulation can, in turn, impact the catalytic activity, stability, and selectivity of the resulting complex. Furthermore, the steric bulk of the sulfonyl groups can be tailored to create specific pockets around the metal center, guiding the approach of substrates and influencing the stereochemical outcome of a reaction.
A notable example that underscores the potential of aryl bis-sulfones in ligand design is the development of a bis-sulfonyl O,C,O aryl pincer ligand. nih.gov In this reported case, a symmetrical bis-sulfonyl precursor, 2,6-{(p-tolyl)SO2}2C6H3, was synthesized and subsequently used to form a tin(II) complex. nih.gov Crystallographic and computational studies revealed that the bis-sulfonyl group acts as a pincer-type ligand, coordinating to the metal center through two oxygen atoms of the sulfonyl groups and a central aryl carbon. nih.gov This mode of coordination demonstrates the capability of bis-sulfonyl moieties to form stable, well-defined metal complexes, a critical attribute for effective catalysts.
The specific compound of interest, [(Ethanesulfonyl)methanesulfonyl]benzene, presents an intriguing case for ligand design due to its unsymmetrical nature. Unlike the symmetrical p-tolyl-substituted pincer ligand, this compound features two different alkylsulfonyl groups—ethanesulfonyl and methanesulfonyl—attached to the benzene (B151609) ring. This asymmetry introduces a level of electronic and steric differentiation not present in its symmetrical counterparts.
The differing inductive effects of the ethyl and methyl groups could lead to a nuanced electronic landscape across the ligand. This might translate to a more refined control over the electronic properties of the coordinated metal, potentially allowing for the optimization of catalytic cycles that involve subtle changes in the metal's oxidation state.
From a steric perspective, the modest difference in size between the ethanesulfonyl and methanesulfonyl groups could be exploited to create a chiral environment around the metal center, which is a key strategy in asymmetric catalysis. The precise positioning of these groups on the benzene ring would be crucial in dictating the three-dimensional space available for substrate binding and transformation.
While the direct application of this compound as a ligand in catalysis has not been extensively documented in publicly available research, its structural features suggest significant potential. The principles established by known bis-sulfonyl ligands, such as the O,C,O pincer system, provide a solid foundation for envisioning how this compound could be employed. Future research in this area could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic performance in a variety of organic transformations. The exploration of such unsymmetrical bis-sulfonyl ligands may pave the way for a new class of catalysts with unique reactivity and selectivity profiles.
Q & A
Basic: What are the recommended synthesis routes for [(Ethanesulfonyl)methanesulfonyl]benzene, and how can reaction efficiency be optimized?
Answer:
A common approach involves sulfonylation reactions using methanesulfonyl chloride or ethanesulfonyl chloride as intermediates. For example, sulfonyl chlorides can react with benzene derivatives under Friedel-Crafts conditions, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃ . Optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Stoichiometry : Using a 1.2:1 molar ratio of sulfonyl chloride to benzene derivative to ensure complete conversion.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product.
Reference methodologies for similar sulfonyl compounds highlight the importance of excluding moisture to prevent hydrolysis .
Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
Advanced characterization employs:
- ¹H/¹³C NMR : Identify sulfonyl group environments (e.g., δ 3.5–4.0 ppm for methylene protons adjacent to sulfonyl groups) and aromatic ring substitution patterns.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR spectroscopy : Detect symmetric/asymmetric S=O stretching vibrations (1350–1150 cm⁻¹).
Contradictions in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Cross-validation with computational methods (DFT for optimized geometries) is recommended .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and sealed goggles.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent vapor inhalation .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .
Emergency measures include immediate rinsing of exposed skin with water (15+ minutes) and medical consultation for inhalation exposure .
Advanced: How do decomposition products of this compound influence experimental reproducibility?
Answer:
Thermal or hydrolytic degradation can generate hazardous byproducts like sulfur dioxide (SO₂) or chlorinated compounds. For example:
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (typically >200°C).
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts.
Mitigation strategies include inert-atmosphere reactions and post-synthesis stabilization (e.g., adding radical scavengers). Toxicity thresholds for byproducts should align with AEGL-2/AEGL-3 guidelines (e.g., 0.078 ppm for methanesulfonyl chloride analogs) .
Basic: What are the key considerations for designing kinetic studies on sulfonyl-group reactivity in this compound?
Answer:
- Variable selection : Track sulfonyl chloride consumption via iodometric titration or HPLC.
- Temperature dependence : Use Arrhenius plots (ln(k) vs. 1/T) to derive activation energies.
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess nucleophilic substitution rates.
Baseline controls (e.g., reaction without catalyst) are essential to distinguish catalytic vs. stoichiometric pathways .
Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?
Answer:
- Density functional theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions prone to sulfonation.
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict attack by electrophiles.
- Transition state analysis : Simulate intermediates using software like Gaussian or ORCA.
Discrepancies between computational and experimental results may arise from solvent effects or steric hindrance, requiring iterative refinement of models .
Basic: How should researchers address contradictions in reported solubility data for this compound?
Answer:
- Standardized testing : Use USP methods (e.g., shake-flask technique) in controlled solvents (water, DMSO, ethanol).
- Temperature documentation : Report solubility at 25°C ± 0.1°C.
- Purity verification : Confirm compound identity via melting point and elemental analysis.
Contradictions often stem from unaccounted polymorphs or hygroscopicity. Statistical tools (e.g., Grubbs’ test) can identify outliers in literature data .
Advanced: What strategies improve yield in multi-step syntheses involving this compound as an intermediate?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
- Flow chemistry : Enhance heat/mass transfer for exothermic sulfonation steps.
- In situ monitoring : Employ ReactIR or PAT tools to optimize reaction quench timing.
Yield losses (>10%) typically occur during purification; orthogonal chromatography (size exclusion + reverse-phase) improves recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
